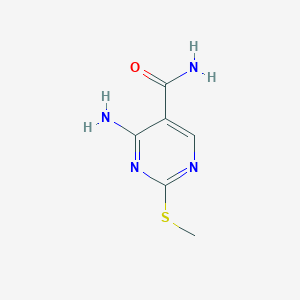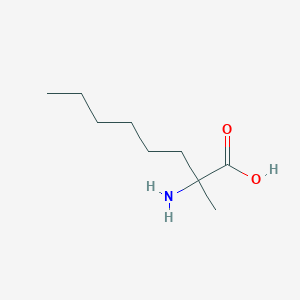
1-(4-Amino-3-chlorophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Amino-3-chlorophenyl)ethanone often involves complex reactions and methodologies. For instance, a study detailed the synthesis and characterization of a compound through a combined experimental and theoretical analysis, emphasizing the importance of such methods in understanding the synthesis pathways of related compounds (Parveen S. et al., 2016). Another example includes the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, showcasing the variety of techniques used in the synthesis of similar compounds (Power J. et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(4-Amino-3-chlorophenyl)ethanone is often studied using vibrational spectra, HOMO-LUMO analysis, and molecular docking studies. Such studies help in understanding the equilibrium geometry, vibrational wavenumbers, and the electronic properties of these compounds, as seen in the research by Parveen S. et al. (2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Amino-3-chlorophenyl)ethanone derivatives can lead to the formation of various heterocycles, demonstrating the compound's versatility in organic synthesis. For example, Moskvina V. et al. (2015) explored the condensation reactions leading to different heterocyclic compounds, showcasing the chemical reactivity and potential applications of these substances (Moskvina V. et al., 2015).
Applications De Recherche Scientifique
Heterocyclization and Derivative Synthesis :
- A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions, leading to the formation of isoflavones and other heterocycles like isoxazole and pyrazoles. This process is significant in the synthesis of complex organic compounds (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity :
- Research has explored the synthesis and antimicrobial properties of certain derivatives of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone. These compounds, starting from materials like 4-chlorophenol, showed potential against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Docking and Vibrational Studies :
- A combined experimental and theoretical study on the molecular structure and vibrational spectra of derivatives of 1-(4-chlorophenyl)ethanone provided insights into their potential pharmaceutical applications. This includes understanding the electronic properties and potential for interaction with biological targets (ShanaParveen et al., 2016).
Synthesis of Novel Derivatives for Pharmaceutical Applications :
- The synthesis of novel 1H-indole derivatives from 2-chloro-1-(indoline-1-yl)ethanone, which have shown significant antimicrobial activity, indicates the potential of 1-(4-Amino-3-chlorophenyl)ethanone derivatives in drug discovery (2020).
Enantioselective Synthesis for Drug Intermediates :
- A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate for the antifungal agent Miconazole highlighted the role of specific chemical compounds in creating enantiomerically pure drug intermediates. This process is crucial for synthesizing drugs with specific desired properties (Miao, Liu, He, & Wang, 2019).
Development of Anticonvulsive Compounds :
- Research on the synthesis of morpholin-4-yl and alkoxyphenyl derivatives of 1-(4-chlorophenyl)ethanone found that these compounds exhibited significant anticonvulsive activity. This indicates the potential use of these derivatives in the development of treatments for neurological disorders (Papoyan et al., 2011).
Anti-HIV-1 RT Evaluation :
- A study involving the design, synthesis, and evaluation of 1-(piperazin-1-yl)ethanone derivatives showed significant potency against HIV-1 RT, indicating potential applications in the treatment of HIV (Chander et al., 2017).
Safety and Hazards
The safety information for 1-(4-Amino-3-chlorophenyl)ethanone indicates that it has some hazards associated with it. The GHS symbol is GHS07, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-amino-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXDPRCTIRHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284909 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-chlorophenyl)ethanone | |
CAS RN |
6953-83-9 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)











